molecular formula C10H10F2O2 B13597693 3,3-Difluoro-4-phenylbutanoicacid

3,3-Difluoro-4-phenylbutanoicacid

Cat. No.: B13597693
M. Wt: 200.18 g/mol
InChI Key: BBEMSAWPBIZWRX-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-phenylbutanoicacid is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-phenylbutanoicacid typically involves the fluorination of a suitable precursor. One common method includes the reaction of a phenyl-substituted butanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-4-phenylbutanoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of difluoroketones or difluorocarboxylic acids.

    Reduction: Formation of difluoroalcohols or difluoroalkanes.

    Substitution: Formation of compounds with substituted functional groups in place of fluorine atoms.

Scientific Research Applications

3,3-Difluoro-4-phenylbutanoicacid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-phenylbutanoicacid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to desired biological effects.

Comparison with Similar Compounds

    3,4-Difluoroaniline: A related compound with similar fluorine substitution but different functional groups.

    3,4-Difluorophenylboronic acid: Another fluorinated compound used in organic synthesis.

Uniqueness: 3,3-Difluoro-4-phenylbutanoicacid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3,3-difluoro-4-phenylbutanoic acid

InChI

InChI=1S/C10H10F2O2/c11-10(12,7-9(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)

InChI Key

BBEMSAWPBIZWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)(F)F

Origin of Product

United States

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